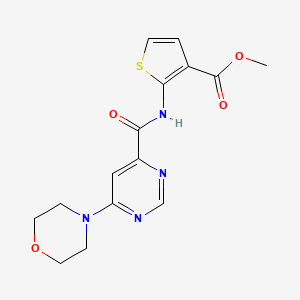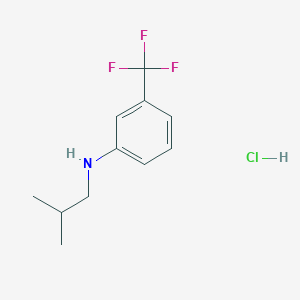
N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride, also known as BTF, is a chemical compound that has been extensively used in scientific research. BTF is a potent and selective inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression. In recent years, BTF has emerged as a valuable tool for investigating the role of PRMTs in various biological processes.
Scientific Research Applications
Electron Transport Materials
Research conducted by Matsui et al. (1993) on the synthesis of N-(nitrofluorenylidene)anilines, which share a structural similarity to the compound , demonstrates their application as electron transport materials in positive charge electrophotography. These compounds, including derivatives of 2-methyl, 2-ethyl, 2-isopropyl, and 2-trifluoromethyl from 2,4,7-trinitrofluorenone, exhibit high compatibility with polycarbonate and offer substantial stability, indicating their utility in electrophotographic applications (Matsui et al., 1993).
Environmental Biodegradation
The enzymatic hydrolysis of phenylcarbamate herbicides by enzymes from soil bacterium, as investigated by Kearney and Kaufman (1965), suggests a potential application for similar compounds in the biodegradation of environmental pollutants. This study highlights the enzymatic breakdown of various phenylcarbamates, including those structurally related to N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride, pointing to its potential environmental detoxification role (Kearney & Kaufman, 1965).
Organic Synthesis and Imaging Agents
Peng et al. (2009) describe a highly efficient method for the N-monomethylation of primary aryl amines, a process relevant to the synthesis of compounds like N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride. Their methodology is applied to synthesize compounds potentially useful as amyloid imaging agents for Alzheimer’s disease, underscoring the compound's relevance in medicinal chemistry and diagnostic applications (Peng et al., 2009).
Corrosion Inhibition
Daoud et al. (2014) explore the inhibitory action of synthesized Schiff bases on the corrosion of mild steel in acidic solutions, an area where structurally similar compounds to N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride could find application. The study indicates that such compounds can serve as efficient corrosion inhibitors, with implications for industrial applications in material preservation (Daoud et al., 2014).
properties
IUPAC Name |
N-(2-methylpropyl)-3-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-8(2)7-15-10-5-3-4-9(6-10)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIGUSYVEHJYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC(=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-enamide](/img/structure/B2912878.png)
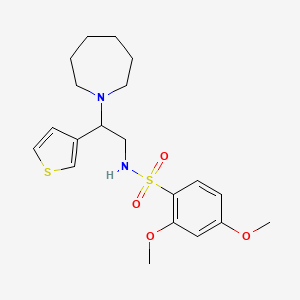

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)
![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)
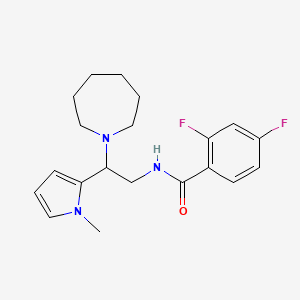
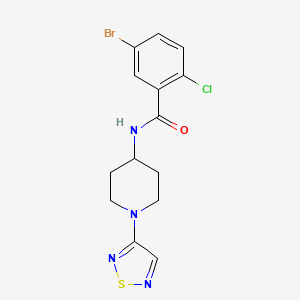
![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2912895.png)
![3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2912896.png)


